N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the exact synthesis process for “N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide” is not specified in the search results, a similar compound, cinnamamides, has been synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Scientific Research Applications
Anti-Inflammatory Agents
This compound has been synthesized and evaluated for its anti-inflammatory activity . It has been found to inhibit the production of Nitric Oxide (NO) at non-cytotoxic concentrations . This makes it a potential candidate for the development of new anti-inflammatory drugs.
Inhibition of iNOS and COX-2 Expression
The compound has been shown to dramatically reduce inducible Nitric Oxide Synthase (iNOS) and cyclooxygenase mRNA expression (COX-2) in Lipopolysaccharides (LPS)-stimulated RAW 264.7 macrophage cells . This suggests that it could be used to control the inflammatory response in these cells.
Potential Therapeutic Strategy for Inflammation-Associated Disorders
Due to its anti-inflammatory properties and its ability to inhibit iNOS and COX-2 expression, this compound could be suggested as a novel therapeutic strategy for inflammation-associated disorders .
Molecular Docking Studies
Molecular docking studies have shown that this compound has a strong affinity for the iNOS and COX-2 active sites and forms hydrophobic interactions with them . This suggests that it could be used to design more effective anti-inflammatory drugs.
Synthesis of Derivatives
This compound has been used in the synthesis of a few 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives . These derivatives have also been evaluated for their anti-inflammatory activity.
Inhibition of Pro-Inflammatory Mediators
The compound has been found to inhibit the production of pro-inflammatory mediators like Prostaglandins (PGs) and Nitric Oxide (NO) . This suggests that it could be used to control the inflammatory response in the body.
Mechanism of Action
Target of Action
The primary targets of N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide are iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, respectively . These changes lead to a decrease in the concentration of pro-inflammatory mediators, thereby mitigating the inflammatory response .
Result of Action
The molecular and cellular effects of N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide’s action include a significant reduction in iNOS and COX-2 protein expression . This leads to a decrease in the production of nitric oxide and prostaglandins, resulting in an overall reduction in the inflammatory response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide.
properties
IUPAC Name |
(E)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(7-6-15-4-2-1-3-5-15)20-14-16-8-9-19-18(21-16)22-10-12-24-13-11-22/h1-9H,10-14H2,(H,20,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXIXPHRRMOBMY-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.